An In-depth Technical Guide to the Chemical Properties and Applications of N-Boc-3-(2-thienyl)-L-alanine
An In-depth Technical Guide to the Chemical Properties and Applications of N-Boc-3-(2-thienyl)-L-alanine
Introduction
N-Boc-3-(2-thienyl)-L-alanine is a non-proteinogenic amino acid derivative that has garnered significant attention within the scientific community. Its unique structure, which incorporates a thiophene moiety, makes it a valuable building block in medicinal chemistry and peptide synthesis.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and controlled reactivity during synthetic processes.[1] This guide provides a comprehensive overview of the chemical properties, analytical characterization, reactivity, and applications of N-Boc-3-(2-thienyl)-L-alanine, tailored for researchers, scientists, and professionals in drug development.
Section 1: Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of N-Boc-3-(2-thienyl)-L-alanine is crucial for its effective use in research and development.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 56675-37-7[1][2] |
| Molecular Formula | C12H17NO4S[1] |
| Synonyms | Boc-3-(2-thienyl)-L-alanine, Boc-β-(2-thienyl)-Ala-OH, (S)-N-Boc-2-thienylalanine[1][2] |
| PubChem ID | 7130641[1] |
| MDL Number | MFCD00062051[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 271.33 g/mol [3][4] |
| Appearance | White to off-white crystalline powder[1][3] |
| Melting Point | Data not consistently available, requires experimental determination. |
| Optical Rotation | +24°/-1.5° (c=2% in EtOH)[1] |
| Storage Temperature | 0-8 °C[1], also cited as 2-8°C[5] |
Solubility Profile:
While specific quantitative solubility data is not extensively published, N-Boc-3-(2-thienyl)-L-alanine is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO).[6] Its solubility in aqueous solutions is limited, which is typical for Boc-protected amino acids. For in vitro studies, stock solutions are often prepared in DMSO.[6]
Section 2: Spectroscopic and Analytical Characterization
Robust analytical methods are essential for verifying the identity and purity of N-Boc-3-(2-thienyl)-L-alanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Boc (9H, s) | ~1.4 | Boc (C(CH₃)₃) | ~28 |
| α-CH (1H, m) | ~4.5 | Boc (C(CH₃)₃) | ~80 |
| β-CH₂ (2H, m) | ~3.2-3.4 | α-CH | ~55 |
| Thienyl-H (3H, m) | ~6.8-7.2 | β-CH₂ | ~35 |
| NH (1H, d) | ~5.0 | Thienyl-C | ~123-128 |
| COOH (1H, br s) | ~10-12 | Thienyl-C-S | ~140 |
| COOH | ~174 | ||
| Boc (C=O) | ~155 |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H (stretch) | ~3300-3400 |
| C-H (stretch, aromatic) | ~3100 |
| C-H (stretch, aliphatic) | ~2850-3000 |
| C=O (stretch, urethane) | ~1710-1730 |
| C=O (stretch, carboxylic acid) | ~1700-1720 |
| C=C (stretch, aromatic) | ~1450-1600 |
| C-N (stretch) | ~1250 |
| C-O (stretch) | ~1160 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of N-Boc-3-(2-thienyl)-L-alanine. The expected molecular ion peak would be [M+H]⁺ at m/z 272.33 or [M+Na]⁺ at m/z 294.31.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of N-Boc-3-(2-thienyl)-L-alanine, which is often reported to be ≥98%.[1]
Section 3: Chemical Reactivity and Stability
The reactivity of N-Boc-3-(2-thienyl)-L-alanine is primarily governed by the Boc protecting group and the carboxylic acid functionality.
The Boc Protecting Group: Stability and Cleavage
The Boc group is stable under a wide range of conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to liberate the free amine.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Protocol: Boc Deprotection with TFA
-
Dissolve N-Boc-3-(2-thienyl)-L-alanine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting free amine can be used directly or after purification.
Carboxylic Acid Group Reactivity
The carboxylic acid can be activated for peptide bond formation using standard coupling reagents like HATU or HBTU.
Caption: Workflow for Peptide Bond Formation.
Protocol: Amide Bond Formation using HATU
-
Dissolve N-Boc-3-(2-thienyl)-L-alanine in a suitable solvent like DMF or NMP.
-
Add the coupling agent HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir for a few minutes to allow for activation.
-
Add the amine component (1 equivalent).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction mixture to isolate the desired peptide.
Thiophene Ring Reactivity
The thiophene ring is generally stable under standard peptide synthesis conditions. However, its electron-rich nature makes it susceptible to electrophilic substitution under harsh acidic or oxidizing conditions, which should generally be avoided.
Storage and Handling
N-Boc-3-(2-thienyl)-L-alanine should be stored in a tightly closed container in a dry and well-ventilated place.[3][4] Recommended storage is at 0-8°C to ensure long-term stability.[1]
Section 4: Applications in Research and Development
N-Boc-3-(2-thienyl)-L-alanine is a versatile building block with significant applications.
Building Block in Peptide Synthesis
As a non-canonical amino acid, its incorporation into peptides can introduce unique structural constraints and properties. The thiophene ring can participate in π-π stacking interactions and may influence the overall conformation and biological activity of the peptide. This makes it a valuable tool for designing novel bioactive peptides and peptidomimetics.[1]
Scaffold in Drug Discovery
The thiophene moiety is a common structural motif in many pharmaceuticals due to its favorable physicochemical properties and ability to engage in various biological interactions.[1] N-Boc-3-(2-thienyl)-L-alanine serves as a key starting material for the synthesis of small molecule inhibitors and other drug candidates, particularly in areas like cancer research.[1] It is also explored in the development of advanced materials like organic electronics and sensors.[1]
Section 5: Safety and Toxicology
According to available safety data sheets, N-Boc-3-(2-thienyl)-L-alanine is not classified as a hazardous substance under OSHA regulations.[3] However, it may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[3][4] It is important to handle the compound in a well-ventilated area and to avoid dust formation.[3]
Conclusion
N-Boc-3-(2-thienyl)-L-alanine is a well-characterized and versatile chemical entity with significant utility in peptide synthesis and drug discovery. Its unique structural features, combined with the predictable reactivity of the Boc and carboxylic acid groups, make it an invaluable tool for chemists and pharmacologists. A thorough understanding of its chemical properties, as outlined in this guide, is paramount for its successful application in the development of novel therapeutics and advanced materials.
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- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-3-(2-thienyl)-L-alanine, 95% | Grogg-Shop [grogg-chemie.ch]
- 3. peptide.com [peptide.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. (R)-N-BOC-3-THIENYLALANINE | 226880-86-0 [chemicalbook.com]
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